Heptanedioic acid, 2-cyano-3-oxo-5-(phenylmethoxy)-, 1,7-dimethyl ester, (5R)-
Description
This compound is a structurally complex diester derivative of heptanedioic acid. Key features include:
- Functional groups: Two methyl ester groups at positions 1 and 7. A cyano (-CN) group at position 2. A ketone (oxo, =O) at position 3. A phenylmethoxy (-OCH₂C₆H₅) group at position 5.
- Stereochemistry: The (5R) configuration indicates a chiral center at position 5, which may influence biological activity or interactions.
Properties
Molecular Formula |
C17H19NO6 |
|---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
dimethyl (5R)-2-cyano-3-oxo-5-phenylmethoxyheptanedioate |
InChI |
InChI=1S/C17H19NO6/c1-22-16(20)9-13(24-11-12-6-4-3-5-7-12)8-15(19)14(10-18)17(21)23-2/h3-7,13-14H,8-9,11H2,1-2H3/t13-,14?/m1/s1 |
InChI Key |
PAVVIPCWDJVBQH-KWCCSABGSA-N |
Isomeric SMILES |
COC(=O)C[C@@H](CC(=O)C(C#N)C(=O)OC)OCC1=CC=CC=C1 |
Canonical SMILES |
COC(=O)CC(CC(=O)C(C#N)C(=O)OC)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptanedioic acid, 2-cyano-3-oxo-5-(phenylmethoxy)-, 1,7-dimethyl ester, (5R)- typically involves multi-step organic reactions. The process begins with the preparation of the core heptanedioic acid structure, followed by the introduction of the cyano, oxo, and phenylmethoxy groups through specific reagents and catalysts. The reaction conditions often require controlled temperatures, pH levels, and the use of solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Heptanedioic acid, 2-cyano-3-oxo-5-(phenylmethoxy)-, 1,7-dimethyl ester, (5R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or reduce the cyano group to an amine.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Heptanedioic acid, 2-cyano-3-oxo-5-(phenylmethoxy)-, 1,7-dimethyl ester, (5R)- has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties, including its use as a precursor for drug development.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of Heptanedioic acid, 2-cyano-3-oxo-5-(phenylmethoxy)-, 1,7-dimethyl ester, (5R)- involves its interaction with specific molecular targets and pathways. The cyano and oxo groups may participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological processes. The phenylmethoxy group can enhance the compound’s lipophilicity, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Dimethyl Heptanedioate (CAS 1732-08-7)
Key Data :
Analysis: The target compound’s additional substituents increase molecular weight and polarity. The cyano and oxo groups may accelerate ester hydrolysis under basic conditions compared to dimethyl heptanedioate .
6-[2-(3,5-Dimethylphenoxy)acetylamino]hexanoic Acid Derivatives ()
Key Similarities :
Key Differences :
- Functional diversity: The target compound integrates cyano and oxo groups, absent in derivatives.
- Stereochemical complexity : The (5R) configuration in the target compound adds chiral specificity, unlike the achiral derivatives in .
Implications: The phenylmethoxy group in the target compound may confer similar steric and electronic effects as 3,5-dimethylphenoxy groups in , but the cyano/oxo substituents could modulate solubility and reactivity.
Sodium (Z)-7-[(1R,2R,3R,5S)-2-[(E)-(3R*)-4-(m-chlorophenoxy)-3-hydroxy-1-butenyl]-3,5-dihydroxycyclopentyl]-5-heptenoate ()
Key Similarities :
Key Differences :
- Structural complexity : ’s compound includes a cyclopentyl ring and unsaturated bonds, absent in the target compound.
- Ionization state : The sodium salt in is ionic, enhancing water solubility, whereas the target compound is neutral.
Implications: The target compound’s neutral ester form may favor membrane permeability in biological systems, while its cyano group could enhance binding affinity compared to chlorophenoxy derivatives.
Biological Activity
Heptanedioic acid, 2-cyano-3-oxo-5-(phenylmethoxy)-, 1,7-dimethyl ester, (5R)- is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The molecular formula of the compound is with a molecular weight of 333.34 g/mol. The predicted boiling point is approximately 488.2 °C, and it has a density of 1.210 g/cm³. The pKa value is around 4.13, indicating its acidic nature .
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉NO₆ |
| Molecular Weight | 333.34 g/mol |
| Boiling Point | 488.2 °C (predicted) |
| Density | 1.210 g/cm³ (predicted) |
| pKa | 4.13 (predicted) |
Biological Activity
1. Antimicrobial Activity
Research has indicated that compounds similar to heptanedioic acid derivatives exhibit antimicrobial properties. For instance, thiosemicarbazone derivatives have shown significant antibacterial activity against various strains of bacteria, suggesting potential applications in treating infections .
2. Cytotoxic Effects
Studies on related compounds have demonstrated cytotoxic effects in cancer cell lines. For example, certain thiosemicarbazone derivatives were found to induce cell death in K562 cells with a half-maximal effective concentration (EC50) around 10 µM . This suggests that heptanedioic acid derivatives might also possess similar cytotoxic properties.
3. Mechanisms of Action
The mechanisms through which these compounds exert their biological effects often involve mitochondrial dysfunction and oxidative stress pathways. The loss of mitochondrial membrane potential and depletion of glutathione (GSH) are common pathways leading to cell death in treated cells .
Case Studies and Research Findings
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxicity of various thiosemicarbazone derivatives, it was found that they exhibited selective toxicity towards cancer cells compared to normal peripheral blood mononuclear cells. This selectivity is crucial for developing therapeutic agents that minimize side effects on healthy tissues .
Research on Structural Analogues
A comparative study on the structural analogues of heptanedioic acid revealed that modifications in the side chains significantly influenced their biological activities. For instance, introducing different substituents on the phenyl ring altered both the potency and selectivity of these compounds against cancer cell lines .
Q & A
Basic: What synthetic methodologies are recommended for preparing (5R)-configured heptanedioic acid derivatives with multiple functional groups?
Answer:
The synthesis of this compound requires a multi-step approach involving esterification, protection/deprotection strategies, and stereochemical control. Key steps include:
- Asymmetric synthesis at the 5R position using chiral auxiliaries or catalysts to ensure enantiomeric purity .
- Esterification of heptanedioic acid precursors with methanol under acidic conditions, as demonstrated in analogous dimethyl heptanedioate syntheses .
- Functional group introduction : The phenylmethoxy group can be introduced via nucleophilic substitution or Mitsunobu reaction, while the cyano group may be added via Knoevenagel condensation .
- Characterization : Confirm stereochemistry and purity using -NMR (e.g., coupling constants for R-configuration), -NMR for carbonyl/cyano groups, and chiral HPLC .
Advanced: How do steric and electronic effects of the phenylmethoxy group influence reaction outcomes in derivative synthesis?
Answer:
The phenylmethoxy group introduces steric hindrance and electron-donating effects, impacting reaction pathways:
- Steric effects : May slow nucleophilic attacks at the 5-position, requiring optimized catalysts (e.g., bulky palladium complexes for cross-coupling) .
- Electronic effects : The electron-rich benzyl ether can stabilize intermediates in oxidation or reduction steps but may deactivate electrophilic aromatic substitution.
- Methodological validation : Use kinetic studies (e.g., monitoring reaction progress via LC-MS) and computational modeling (DFT) to map energy barriers .
Basic: What spectroscopic techniques are critical for characterizing this compound’s structure and purity?
Answer:
- NMR spectroscopy :
- IR spectroscopy : Confirm carbonyl (1730–1750 cm) and cyano (2240–2260 cm) stretches.
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion () and fragmentation patterns .
Advanced: How can molecular docking studies predict the bioactivity of this compound against enzyme targets?
Answer:
- Software selection : Use AutoDock Vina or Schrödinger Suite for docking, incorporating the Lamarckian genetic algorithm (LGA) to account for ligand flexibility and stereochemical constraints .
- Parameter optimization : Adjust grid size to include the enzyme’s active site (e.g., cytochrome P450 or hydrolases) and validate with co-crystallized ligands.
- Free energy calculations : Apply MM-GBSA to estimate binding affinities, emphasizing the role of the cyano group in hydrogen bonding .
Basic: What are the stability considerations for storing and handling this compound?
Answer:
- Storage : Protect from moisture (use desiccants) and light (amber glassware). Store at –20°C for long-term stability .
- Decomposition risks : Hydrolysis of esters may occur under acidic/basic conditions; monitor via periodic TLC or HPLC.
- Safety protocols : Use fume hoods for handling, as cyano groups may release toxic vapors upon degradation .
Advanced: How can contradictory data on reaction yields be resolved when synthesizing this compound?
Answer:
- Root-cause analysis : Compare solvent polarity (e.g., DMF vs. THF), temperature gradients, and catalyst loading across experiments.
- Intermediate trapping : Use quenching agents (e.g., acetic anhydride) to isolate and characterize unstable intermediates.
- Statistical design : Apply response surface methodology (RSM) to optimize parameters like reaction time and stoichiometry .
Basic: What role does the (5R)-stereochemistry play in the compound’s biological or chemical activity?
Answer:
- Enzyme selectivity : The R-configuration may enhance binding to chiral active sites (e.g., esterases or kinases) due to spatial complementarity .
- Synthetic validation : Compare enantiomers via enzymatic resolution or chiral chromatography to assess activity differences .
Advanced: What strategies mitigate racemization during the synthesis of the (5R)-configured ester?
Answer:
- Low-temperature reactions : Perform key steps (e.g., esterification) below 0°C to minimize thermal racemization.
- Chiral catalysts : Employ organocatalysts (e.g., Cinchona alkaloids) or metal complexes (e.g., BINAP-Ru) to preserve stereochemistry .
- In-situ monitoring : Use circular dichroism (CD) spectroscopy to track optical activity during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
